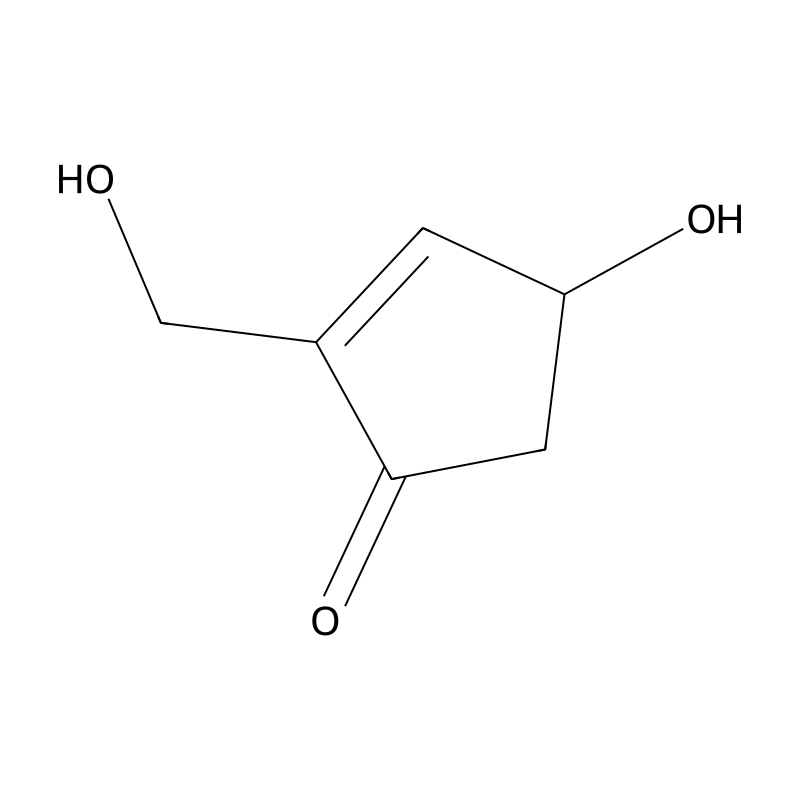4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Catalog No.
S1973078
CAS No.
76374-26-0
M.F
C6H8O3
M. Wt
128.13
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
76374-26-0
Product Name
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
IUPAC Name
4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Molecular Formula
C6H8O3
Molecular Weight
128.13
InChI
InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2
InChI Key
SAXYYSFDXQHLOD-UHFFFAOYSA-N
SMILES
C1C(C=C(C1=O)CO)O
Canonical SMILES
C1C(C=C(C1=O)CO)O
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is a cyclic compound with the chemical formula C6H8O3. It is also known as levoglucosenone and is characterized by the presence of a five-membered ring containing one ketone group and one hydroxyl group. Its name is derived from its role as a thermal decomposition product of cellulose, a widely abundant structural polysaccharide found in plants. 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has gained growing attention in recent years due to its versatile properties that make it suitable for various applications in research and industry.
4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has a molecular weight of 128.13 g/mol and a melting point of 72-74 °C. It is a white crystalline solid that is soluble in water, ethanol, and acetone but insoluble in ether and chloroform. In terms of chemical reactivity, it can undergo various transformations such as reduction, oxidation, and esterification. Additionally, it can undergo thermal decomposition under specific conditions to produce other compounds such as levoglucosan and 4-hydroxy methylfurfural.
The synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one is typically achieved by the pyrolysis of cellulose or other cellulose-containing materials at high temperatures (>500 °C). During the process, the cellulose is broken down into a series of volatile and non-volatile products that include 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one. The compound can then be isolated and purified using various separation techniques such as column chromatography and recrystallization.
The characterization of this compound can be done using various techniques such as 1H-NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods allow for the identification of functional groups, confirmation of the compound's structure, and quantification of its purity.
The characterization of this compound can be done using various techniques such as 1H-NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods allow for the identification of functional groups, confirmation of the compound's structure, and quantification of its purity.
To understand the biological and toxicological properties of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, various analytical methods have been developed. These include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). These methods allow for the identification and quantification of the compound in various matrices such as urine, plasma, and tissue samples.
Several studies have investigated the biological properties of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one. It has been reported to exhibit antioxidant properties, which make it a potential therapeutic agent in oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease. Additionally, studies have shown that it has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Although 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has been reported to have potential therapeutic benefits, its toxicity and safety in scientific experiments must be considered. Acute toxicological studies have revealed that high doses of the compound can induce oxidative stress and apoptosis in various tissues, including the liver and kidney. However, chronic toxicity studies have indicated that the compound is relatively safe when administered at low doses.
Because of its biological and physical properties, 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has a wide range of potential applications in various scientific fields. In medicinal chemistry, it can be used as a starting material for synthesizing potential drug candidates for various diseases such as cancer and neurodegenerative disorders. Additionally, it can be used as a chiral building block for preparing a variety of complex natural products. In the field of materials science, it can be used as a precursor to produce bio-based materials such as films and coatings.
The current state of research on 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one has been focused on exploring its potential applications in various fields. For example, in medicinal chemistry, several research groups have investigated the potential of the compound and its derivatives as anti-cancer and anti-inflammatory agents. In materials science, various research groups have explored the suitability of the compound as a bio-based material for various applications.
The potential implications of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one in various fields of research and industry are significant. For example, in the pharmaceutical industry, the compound and its derivatives could be used to develop new drugs for treating various disease conditions. The material industry could use it as a bio-based material for the production of films, coatings, and other products. Ultimately, this compound could be used to help transition to more sustainable, environmentally friendly production practices in various industries.
The limitations of research on 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one are primarily related to its toxicity in high doses. Further studies are required to understand the therapeutic potential of the compound and its derivatives while minimizing the adverse effects. Additionally, there is a need for studies that investigate the potential for the compound's industrial applications while considering its environmental impact.
for research on 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one include its use in developing new drug candidates for various diseases such as cancer and Alzheimer's disease. Additionally, there is potential for the compound to be used as a bio-based material for various industrial applications. Continued research in these areas could ultimately lead to the development of innovative products that could revolutionize the fields of medicine and industry.
XLogP3
-0.9
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








